molecular formula C19H19N3O4 B2662175 N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-14-7

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2662175
CAS No.: 899755-14-7
M. Wt: 353.378
InChI Key: JIGZPMNPKBUKFP-UHFFFAOYSA-N
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Description

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound offered for research and development purposes. This piperidine carboxamide derivative is part of a class of synthetic intermediates that are of significant interest in medicinal chemistry for the discovery of new therapeutic agents . Piperidine derivatives are widely utilized in pharmaceutical research, with more than twenty classes of drugs containing this moiety . Research Applications: Compounds with the piperidine carboxamide scaffold are frequently investigated as potential ligands for various biological targets. Research on analogous structures has shown that such molecules can be designed to target neurological receptors and enzymes . For instance, closely related N-phenylpiperidine-1-carboxamide analogs have been explored as novel potent analgesics targeting the μ-opioid receptor (MOR) . Other piperidine carboxamides have been developed as antagonists for the transient receptor potential vanilloid-1 (TRPV1), an emerging target for pain treatment . The structural flexibility of the piperidine carboxamide core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . Usage Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(15-8-7-11-17(14-15)22(25)26)21(16-9-3-1-4-10-16)19(24)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZPMNPKBUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(3-aminobenzoyl)-N-phenylpiperidine-1-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-nitrobenzoic acid and N-phenylpiperidine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide as an anticancer agent. Research indicates that compounds with similar structures may modulate microRNA processing, which is crucial in cancer pathogenesis. For instance, quinolone derivatives have shown promising anticancer activity by binding to specific molecular targets involved in tumor growth and proliferation .

Case Study:
A study on quinolone derivatives revealed that certain compounds exhibited significant growth inhibition against ovarian cancer cell lines, suggesting that this compound could also possess similar properties due to its structural analogies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This mechanism can lead to downstream effects on cellular processes, making it a candidate for therapeutic interventions in diseases where enzyme dysregulation is a factor.

Case Study:
In vitro studies demonstrated that related nitrobenzoyl derivatives inhibited enzyme activities associated with metabolic pathways in cancer cells. The binding affinity and specificity of these compounds were evaluated using various biochemical assays, indicating a potential role for this compound in targeted therapy.

Antibacterial Applications

The antibacterial properties of nitro-containing compounds have been well-documented. This compound may exhibit similar activities due to the presence of the nitro group, which can undergo reduction to form reactive species that target bacterial cells.

Case Study:
Research on related nitropyrazole compounds indicated strong antibacterial activity against various pathogens with lower toxicity profiles compared to traditional antibiotics . This suggests that this compound could be explored further for its antibacterial potential.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamideMethyl group on benzoyl ringDifferent reactivity profile
N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamideBenzyl group instead of piperidinePotentially different biological activities
N-(4-nitrobiphenyl)-N-methylpiperidineBiphenyl structureUnique electronic properties due to biphenyl system

This table illustrates how variations in structure can influence the biological activities and applications of these compounds.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from synthesized

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key References
N-(3-Nitrobenzoyl)-N-phenylpiperidine-1-carboxamide R1: 3-nitrobenzoyl, R2: phenyl 393.38 Not reported Not reported -
N-Phenylpiperidine-1-carboxamide (Compound 22) R1: H, R2: phenyl 232.29 118–120 85
4-(4-Chloro-2-oxo-...phenyl)piperidine-1-carboxamide (25) R1: 4-chloro-2-oxobenzodiazolyl, R2: 4-iodophenyl 541.72 Not reported 65 (Step 1)
N-Phenylpiperidine-1-carbothioamide R1: H (thioamide), R2: phenyl 248.36 Not reported 78

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances polarity compared to unsubstituted analogs like Compound 22 . This may reduce lipophilicity and alter pharmacokinetic profiles.
  • Thioamide vs.
  • Halogen-Substituted Analogs : Compound 25 (chloro and iodo substituents) exhibits higher molecular weight and distinct reactivity, likely influencing its binding to enzymatic targets such as 8-oxoguanine DNA glycosylase .
Target Engagement in Enzyme Inhibition
  • Compound 7f (N-Phenylpiperidine-1-carboxamide derivative) : Exhibits hydrogen bonding with residues Asn161 and Ser160 via its carboxamide oxygen, along with hydrophobic interactions involving its triazole ring . The nitro group in the target compound may enhance electrostatic interactions with residues like Asp217, as seen in analogs with electron-withdrawing substituents .
Antimicrobial Activity
  • Unsymmetrical Carbamide Derivatives : Compounds like N-(p-tolyl)piperidine-1-carboxamide (17) and N-phenylmorpholine-4-carboxamide (20) show moderate antimicrobial activity, suggesting that the piperidine ring and aryl groups are critical for bioactivity . The nitro group in the target compound could enhance antimicrobial efficacy by increasing electrophilicity and interaction with microbial enzymes.

Biological Activity

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anti-bone resorption effects. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a nitrobenzoyl group and a phenyl group, which is crucial for its biological interactions. The synthesis typically involves coupling reactions that allow for the introduction of the nitrobenzoyl moiety onto the piperidine framework.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) were notably low, indicating strong antimicrobial potential.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Organism
This compound5S. aureus
Compound X (similar structure)2MRSA

2. Anti-Inflammatory Potential

In vitro studies have demonstrated that piperidine derivatives can modulate inflammatory pathways. Specifically, this compound has been shown to inhibit the activity of NF-κB, a key transcription factor in inflammation . The anti-inflammatory effects were quantified using cell viability assays and inflammatory cytokine measurements.

Table 2: Anti-Inflammatory Activity

Compound NameIC50 (µM)Mechanism of Action
This compound6.5 ± 1.0NF-κB inhibition
Compound Y10 ± 2.0COX inhibition

3. Anti-Bone Resorption Activity

The compound has also been investigated for its potential to inhibit bone resorption, which is critical in conditions like osteoporosis. In vitro assays using RAW264.7 cells showed that it effectively reduced the release of CTX-I (C-terminal telopeptide of type I collagen), a marker of bone resorption .

Table 3: Anti-Bone Resorption Activity

Compound NameCTX-I Release (nM)Comparative Agent
This compound20.46 ± 3.67MIV-711 (21.73 ± 3.18)

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins such as Cathepsin K (Cat K), which is implicated in bone resorption processes . The compound occupies key active sites within the enzyme, enhancing its inhibitory effects.

Case Studies

Recent literature has reported on various derivatives of piperidine that exhibit similar biological activities to this compound. For example, derivatives with different substituents on the phenyl ring have shown varying degrees of potency against both microbial strains and inflammatory pathways .

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